4-Hydroxyvoriconazole

Physicochemical profiling Metabolite Identification PBPK Modeling

The 4-Hydroxyvoriconazole (4-OHVRC) reference standard is the sole authentically characterized metabolite for accurate voriconazole impurity profiling. Unlike generic hydroxyvoriconazole that conflates the inactive 4-OHVRC (logP 1.79) with the CYP3A4-inhibitory OHVRC isomer (logP 2.21), this standard guarantees correct peak assignment in HPLC methods. Supplied with full characterization data (NMR, MS, COA), it is essential for ANDA submissions requiring resolution >2.0 between impurity pairs and for PBPK models dependent on verified CYP3A4 kinetics (Kₘ=11±3 µM).

Molecular Formula C16H14F3N5O2
Molecular Weight 365.316
CAS No. 943331-64-4
Cat. No. B591859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyvoriconazole
CAS943331-64-4
Synonyms(2R,3R)-3-(2,4-Difluorophenyl)-2-(5-fluoro-4-pyrimidinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-butanediol
Molecular FormulaC16H14F3N5O2
Molecular Weight365.316
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(C(CO)C3=NC=NC=C3F)O
InChIInChI=1S/C16H14F3N5O2/c17-10-1-2-11(13(18)3-10)16(26,6-24-9-21-8-23-24)12(5-25)15-14(19)4-20-7-22-15/h1-4,7-9,12,25-26H,5-6H2/t12-,16-/m0/s1
InChIKeyBGPPSFHHAYWTMX-LRDDRELGSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxyvoriconazole (CAS 943331-64-4) for Voriconazole Impurity Profiling, Analytical Reference Standards, and Metabolism Research – What Procurement Teams Need to Know Before Sourcing


4-Hydroxyvoriconazole (4-OHVRC) is a major oxidative metabolite of the triazole antifungal agent voriconazole, formed primarily via CYP3A4-mediated methyl hydroxylation [1]. It is a chiral, fluorinated phenylpropanol bearing the 1,2,4-triazole pharmacophore. As a voriconazole metabolite and a specified impurity in pharmacopeial monographs, 4-OHVRC serves as a certified reference standard for analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions [2]. Its mol. wt. is 365.31 g/mol (C₁₆H₁₄F₃N₅O₂), and it is structurally distinct from the isomeric metabolite hydroxyvoriconazole (OHVRC), which differs in the site of hydroxylation (methyl vs. fluoropyrimidine ring) [3].

Why 4-Hydroxyvoriconazole Cannot Be Substituted with Other Voriconazole Metabolites or Triazole Impurities in Analytical and Pharmacokinetic Workflows


The term "hydroxyvoriconazole" in the literature often conflates two chemically and pharmacologically distinct species: 4-hydroxyvoriconazole (methyl-hydroxylated) and hydroxyvoriconazole (fluoropyrimidine-ring-hydroxylated, OHVRC). These metabolites share the same molecular mass (365.32 g/mol) but differ substantially in logP (1.79 for 4-OHVRC vs. 2.21 for OHVRC) and CYP3A4 inhibitory activity [1]. 4-OHVRC is generated by CYP3A4 with well-characterized kinetics (Kₘ = 11 ± 3 µM, Vₘₐₓ = 0.10 ± 0.01 nmol/min/nmol CYP3A4), whereas the enzyme responsible for OHVRC formation remains unidentified [2]. Furthermore, the CYP2C19 genotype profoundly influences the 4-hydroxylation-to-N-oxidation metabolic ratio (0.07 in CYP2C19*1/*1 vs. 0.20–0.27 in other genotypes), a distinction critical for pharmacokinetic modeling and therapeutic drug monitoring [1]. Generic substitution of 4-OHVRC with other voriconazole impurities or metabolites in analytical standards, metabolism studies, or PBPK modeling will introduce systematic errors in quantification, peak identification, and clearance prediction [3].

Quantitative Differentiation of 4-Hydroxyvoriconazole: Head-to-Head Evidence for Scientific Selection


Physicochemical Distinction from Hydroxyvoriconazole: LogP and TPSA Comparison

4-Hydroxyvoriconazole (4-OHVRC) and hydroxyvoriconazole (OHVRC) are isomerically distinct metabolites with identical molecular mass but divergent lipophilicity. 4-OHVRC has a predicted logP of 1.79, whereas OHVRC has a logP of 2.21, representing a difference of +0.42 log units [1]. Both share a basic pKa of ~2.0 and TPSA of ~97 Ų [1][2]. This logP differential translates to measurable differences in chromatographic retention, enabling unambiguous LC separation of the two isomers when authentic reference standards are used.

Physicochemical profiling Metabolite Identification PBPK Modeling

CYP3A4-Mediated Formation Kinetics: Kₘ and Vₘₐₓ for 4-Hydroxyvoriconazole Compared to Voriconazole N-Oxidation

Recombinant CYP3A4 catalyzes the methyl-hydroxylation of voriconazole to 4-hydroxyvoriconazole with Kₘ = 11 ± 3 µM and Vₘₐₓ = 0.10 ± 0.01 nmol/min/nmol CYP3A4 [1]. This pathway is distinct from the N-oxidation pathway, which yields voriconazole N-oxide (NO) as the major circulating metabolite. In human liver microsomes from CYP2C19*1/*1 wild-type individuals, the 4-hydroxylation-to-N-oxidation metabolic ratio is 0.07 at a substrate concentration of 25 µM, indicating that 4-OHVRC formation is approximately 14-fold less than N-oxide formation under these conditions. In contrast, microsomes from CYP2C19 poor-metabolizer genotypes exhibit a ratio of 0.20–0.27, representing a 2.9- to 3.9-fold increase in the relative contribution of the 4-hydroxylation pathway [1].

Drug Metabolism Cytochrome P450 Enzyme Kinetics

CYP450 Inhibitory Activity: 4-Hydroxyvoriconazole vs. Voriconazole N-Oxide vs. Parent Voriconazole

Voriconazole N-oxide (NO) inhibits CYP2B6 (IC₅₀ = 10.5 µM) and CYP2C19 (IC₅₀ = 11.2 µM) in a reversible, time-independent manner, and also inhibits CYP2C9 and CYP3A4 with ≥50% inhibition at 10 µM [1]. The parent drug voriconazole is a potent competitive inhibitor of CYP2B6 (IC₅₀ = 1.71 µM), CYP2C9 (IC₅₀ = 3.62 µM), CYP2C19 (IC₅₀ = 5.25 µM), and CYP3A4 (IC₅₀ = 2.90 µM) [2]. In contrast, hydroxyvoriconazole (OHVRC, the isomeric ring-hydroxylated metabolite) has demonstrated potent in vitro inhibitory potential against CYP3A4 nearly comparable to that of voriconazole itself [3]. By comparison, 4-hydroxyvoriconazole (4-OHVRC) has no reported potent CYP inhibitory activity; its primary metabolic fate is glucuronidation via UGT1A4 to 4-hydroxyvoriconazole 4-O-glucuronide [4]. This differential CYP inhibition profile is critical for predicting drug-drug interaction liability attributable to circulating metabolites.

CYP Inhibition Drug-Drug Interaction Metabolite Pharmacology

Regulatory Identity: 4-Hydroxy Voriconazole as a Pharmacopeial Impurity Reference Standard vs. Voriconazole Related Compound B (USP)

4-Hydroxyvoriconazole (CAS 943331-64-4) is supplied as a fully characterized reference standard with detailed certificates of analysis (COA) including HPLC/GC purity, NMR, and MS data, compliant with regulatory guidelines for ANDA submissions and QC applications . This compound is catalogued as a voriconazole impurity reference standard, distinct from Voriconazole Related Compound B (USP; CAS 137234-63-0), which is the (2S,3R)-enantiomer of voriconazole and serves a different compendial purpose [1]. Under USP chromatographic conditions, voriconazole-related impurities must resolve with a minimum resolution of >2.0 for all compound pairs, and the relative retention time (RRT) for Related Compound B is 1.4 relative to voriconazole (RRT = 1.0) [2]. 4-Hydroxyvoriconazole, as a distinct hydroxylated impurity with different physicochemical properties, requires a separate validated reference standard for accurate peak identification in stability-indicating methods [3].

Pharmaceutical Quality Control Impurity Profiling Pharmacopeial Compliance

Optimal Application Scenarios for 4-Hydroxyvoriconazole Based on Its Verified Differentiation Profile


PBPK Model Parameterization: Accurate Clearance Pathway Assignment in CYP2C19 Poor Metabolizers

Physiologically-based pharmacokinetic (PBPK) models of voriconazole require accurate metabolite-specific kinetic parameters. The CYP3A4-mediated formation kinetics of 4-OHVRC (Kₘ = 11 ± 3 µM, Vₘₐₓ = 0.10 ± 0.01 nmol/min/nmol CYP3A4) and the genotype-dependent 4-OHVRC/N-oxide metabolic ratio (0.07 in CYP2C19*1/*1 vs. 0.20–0.27 in poor metabolizers) are essential inputs for modeling the shift in metabolic clearance in CYP2C19 polymorphic populations [1]. Using 4-OHVRC reference material as an analytical standard ensures that the correct metabolite peak is quantified in in vitro incubation studies, avoiding confusion with OHVRC (which has different logP, different CYP3A4 inhibitory activity, and unknown formation enzymes) [2].

Analytical Method Development and Validation for ANDA/DMF Voriconazole Impurity Profiling

4-Hydroxyvoriconazole (CAS 943331-64-4) serves as a critical impurity reference standard in the development and validation of stability-indicating HPLC methods for voriconazole drug substance and drug product. Regulatory submissions (ANDA, DMF) require identification and quantification of all specified impurities, and 4-OHVRC is a known oxidative metabolite/degradation product [1]. The compound is supplied with comprehensive characterization data (purity, NMR, MS) and Certificate of Analysis, enabling traceability to USP and EP pharmacopeial standards where feasible [2]. Validated methods must achieve resolution >2.0 between all impurity pairs, and authentic 4-OHVRC reference material is indispensable for determining relative retention times and relative response factors for this specific impurity [3].

Drug-Drug Interaction (DDI) Studies: Differentiating Inert from Active Metabolites

Voriconazole metabolism generates multiple metabolites with distinct CYP inhibition profiles that complicate DDI predictions. Voriconazole N-oxide inhibits CYP2B6 (IC₅₀ = 10.5 µM) and CYP2C19 (IC₅₀ = 11.2 µM), and OHVRC potently inhibits CYP3A4 at levels nearly comparable to the parent drug [1]. In contrast, 4-OHVRC shows no significant CYP inhibition and is rapidly cleared via UGT1A4-mediated glucuronidation [2]. Studies investigating the contribution of individual metabolites to the overall CYP inhibition network require authentic 4-OHVRC to exclude this inactive metabolite as a contributor to observed inhibition, thereby correctly attributing DDI liability to NO and OHVRC. Substituting a generic "hydroxyvoriconazole" standard that may contain OHVRC will yield false-positive CYP3A4 inhibition results [3].

Therapeutic Drug Monitoring (TDM) and Clinical Pharmacokinetic Assay Calibration

LC-MS/MS methods for voriconazole TDM in plasma must distinguish between voriconazole and its metabolites due to their overlapping mass transitions (e.g., m/z 366.1172). In CYP2C19 poor metabolizers (~3–5% of Caucasians and ~15–20% of Asians), 4-OHVRC formation becomes a proportionally more significant clearance pathway, and accurate quantification may inform dose adjustment [1]. Authentic 4-OHVRC reference standard is required to establish calibration curves, determine extraction recovery, and validate assay specificity against the isomeric OHVRC metabolite (which co-elutes under certain chromatographic conditions) [2]. The distinct logP of 4-OHVRC (1.79) relative to OHVRC (2.21) enables chromatographic separation when both reference standards are used for method development [2].

Quote Request

Request a Quote for 4-Hydroxyvoriconazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.